2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 4-(4-METHYL-2-NITROANILINO)-4-OXOBUTANOATE
Overview
Description
2-(3,4-DIMETHYLPHENYL)-2-OXOETHYL 4-(4-METHYL-2-NITROANILINO)-4-OXOBUTANOATE is a useful research compound. Its molecular formula is C21H22N2O6 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate is 398.14778643 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vibrational and Structural Analysis
- Vibrational Spectroscopy and Molecular Structure: The compound 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, closely related to the queried chemical, has been synthesized and analyzed using vibrational spectroscopy. The study involved Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction, focusing on the compound's molecular structure and vibrational properties. These techniques are instrumental in understanding the molecular interactions and stability of such compounds (Raju et al., 2015).
Spectroscopic Studies
- Molecular Docking and Spectroscopic Investigations: Spectroscopic and structural investigations of compounds similar to the queried chemical, such as 4-[(2,6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid, provide insights into the stability and charge delocalization within the molecule. Such studies utilize a combination of experimental (FT-IR, FT-Raman) and theoretical (Density Functional Theory, DFT) techniques to analyze molecular vibrations, hyper-conjugative interactions, and charge transfer mechanisms (Vanasundari et al., 2018).
Photopolymerization Applications
- Photopolymerization Potential: Research on alkoxyamines, such as methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, reveals their potential as photoiniferters in nitroxide-mediated photopolymerization. This application is significant in materials science for creating polymers with controlled structures and properties (Guillaneuf et al., 2010).
Environmental Applications
- Degradation of Organic Pollutants: Studies have explored the efficiency of certain compounds in degrading organic pollutants like methyl blue, methyl orange, and 4-chlorophenol in water. These findings are crucial for environmental applications, particularly in water treatment and pollution control (Xu et al., 2011).
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-(4-methyl-2-nitroanilino)-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-13-4-7-17(18(10-13)23(27)28)22-20(25)8-9-21(26)29-12-19(24)16-6-5-14(2)15(3)11-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGWUXSSREIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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